molecular formula C16H19NO2 B11714549 Ethyl 6-(tert-Butyl)quinoline-3-carboxylate

Ethyl 6-(tert-Butyl)quinoline-3-carboxylate

Cat. No.: B11714549
M. Wt: 257.33 g/mol
InChI Key: FHUJPMUALBQIAM-UHFFFAOYSA-N
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Description

Ethyl 6-(tert-Butyl)quinoline-3-carboxylate is a quinoline derivative with a tert-butyl group at the 6th position and an ethyl ester group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(tert-Butyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(tert-Butyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline-3-carboxylic acid, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 6-(tert-Butyl)quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(tert-Butyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

  • Ethyl quinoline-3-carboxylate
  • 6-tert-Butylquinoline
  • Quinoline-3-carboxylic acid

Comparison: Ethyl 6-(tert-Butyl)quinoline-3-carboxylate is unique due to the presence of both the tert-butyl group and the ethyl ester group, which confer distinct chemical and biological properties. Compared to Ethyl quinoline-3-carboxylate, the tert-butyl group enhances lipophilicity and membrane permeability. In contrast to 6-tert-Butylquinoline, the ethyl ester group provides additional sites for chemical modification and potential biological activity .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

ethyl 6-tert-butylquinoline-3-carboxylate

InChI

InChI=1S/C16H19NO2/c1-5-19-15(18)12-8-11-9-13(16(2,3)4)6-7-14(11)17-10-12/h6-10H,5H2,1-4H3

InChI Key

FHUJPMUALBQIAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)C(C)(C)C

Origin of Product

United States

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